molecular formula C50H61Li4N6O22P3S2 B15139147 Sulfo-Cy5 dUTP

Sulfo-Cy5 dUTP

Cat. No.: B15139147
M. Wt: 1283.0 g/mol
InChI Key: XUOUVZOCIBKQEC-QUTHGBLSSA-J
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Description

Sulfo-Cy5 deoxyuridine triphosphate is a modified nucleoside triphosphate used for the enzymatic labeling of nucleic acids. This compound is characterized by its bright far-red emission, making it a valuable tool in various fluorescence-based applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy5 deoxyuridine triphosphate is synthesized by incorporating a sulfo-Cy5 dye into the deoxyuridine triphosphate molecule. The synthetic process involves the activation of the nucleoside for enzymatic labeling, which is achieved through specific reaction conditions that ensure the efficient incorporation of the dye .

Industrial Production Methods

Industrial production of Sulfo-Cy5 deoxyuridine triphosphate typically involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5 deoxyuridine triphosphate primarily undergoes enzymatic reactions, particularly those involving DNA polymerases. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions involving Sulfo-Cy5 deoxyuridine triphosphate include DNA polymerases such as Taq polymerase and phi29 DNA polymerase. The reactions are typically carried out under conditions that favor the efficient incorporation of the dye, such as optimal temperature and pH .

Major Products

The major product formed from these reactions is fluorescently labeled DNA, which can be used in various applications such as fluorescence microscopy and flow cytometry .

Mechanism of Action

Sulfo-Cy5 deoxyuridine triphosphate exerts its effects through the incorporation of the sulfo-Cy5 dye into DNA strands during enzymatic reactions. The dye’s far-red emission allows for the visualization of labeled DNA under fluorescence microscopy. The molecular targets include DNA polymerases, which facilitate the incorporation of the modified nucleotide into the DNA strand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cy5 deoxyuridine triphosphate is unique due to its bright far-red emission, which provides high sensitivity and specificity in fluorescence-based applications. Its efficient incorporation into DNA by various polymerases makes it a versatile tool in molecular biology and diagnostic research .

Properties

Molecular Formula

C50H61Li4N6O22P3S2

Molecular Weight

1283.0 g/mol

IUPAC Name

tetralithium;(2E)-1-[6-[[6-[3-[1-[(2S)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40?,41?,46-;;;;/m0..../s1

InChI Key

XUOUVZOCIBKQEC-QUTHGBLSSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

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